molecular formula C8H6Cl2N2O3 B11028314 2,2-dichloro-N-(3-nitrophenyl)acetamide

2,2-dichloro-N-(3-nitrophenyl)acetamide

Cat. No.: B11028314
M. Wt: 249.05 g/mol
InChI Key: MJSNGWQBPBCMJV-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-(3-nitrophenyl)acetamide (3NPDCA) is a halogenated aromatic amide characterized by a nitro group at the meta position of the phenyl ring and two chlorine atoms on the acetamide moiety. Its molecular formula is C₈H₆Cl₂N₂O₃, with a molecular weight of 273.06 g/mol (calculated from ). The compound has been synthesized via reactions involving 3-nitroaniline and dichloroacetyl chloride or anhydride under acidic conditions, followed by recrystallization from ethanol .

Structural studies using X-ray crystallography () reveal that the nitro group and dichloroacetamide moiety adopt an antiperiplanar conformation, influencing intermolecular interactions. Its infrared (IR) and nuclear quadrupole resonance (NQR) spectra confirm the presence of strong N–H and C=O stretching vibrations, as well as Cl–Cl interactions .

3NPDCA is primarily studied to understand the effects of polar substituents on the solid-state packing of N-aromatic amides, particularly hydrogen bonding and crystal lattice stability .

Properties

Molecular Formula

C8H6Cl2N2O3

Molecular Weight

249.05 g/mol

IUPAC Name

2,2-dichloro-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C8H6Cl2N2O3/c9-7(10)8(13)11-5-2-1-3-6(4-5)12(14)15/h1-4,7H,(H,11,13)

InChI Key

MJSNGWQBPBCMJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C(Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2,2-dichloro-N-(3-nitrophenyl)acetamide typically involves the reaction of 3-nitroaniline with dichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{3-nitroaniline} + \text{dichloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2,2-dichloro-N-(3-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2-dichloro-N-(3-nitrophenyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, its derivatives may inhibit certain enzymes or interfere with cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved are subject to ongoing research and may vary based on the specific derivative and application .

Comparison with Similar Compounds

Table 1: Structural and Hydrogen Bonding Comparisons

Compound Substituents N–H Conformation Hydrogen Bonding Motif Key Structural Feature Reference
2,2-Dichloro-N-(3-nitrophenyl)acetamide (3NPDCA) –NO₂ (meta), –Cl₂ (acetamide) Antiperiplanar to –NO₂ N–H⋯O chains along b-axis Dihedral angle: 5.47° (phenyl/amide)
2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide –CH₃ (meta/para) Syn to –CH₃ N–H⋯O and C–H⋯O chains Similar bond lengths, methyl steric effects
2,2,2-Trichloro-N-(3-nitrophenyl)acetamide (3NPTCA) –NO₂ (meta), –Cl₃ (acetamide) Antiperiplanar to –NO₂ S(6) ring motif (intramolecular C–H⋯O) Stronger Cl⋯Cl interactions
2-Chloro-N-(3-nitrophenyl)acetamide (3NPCA) –NO₂ (meta), –Cl (acetamide) Antiperiplanar to –NO₂ Dual N–H⋯O hydrogen bonds Reduced steric bulk vs. dichloro

Key Findings :

  • Nitro vs. Methyl Substituents: The antiperiplanar conformation of the N–H bond relative to the nitro group in 3NPDCA contrasts with the syn conformation observed in methyl-substituted analogs (e.g., 2-chloro-N-(3-methylphenyl)acetamide) . This difference arises from the electron-withdrawing nature of –NO₂, which stabilizes the anti conformation and enhances N–H acidity, strengthening intermolecular N–H⋯O bonds .
  • Chlorine Substitution : Increasing chlorine atoms on the acetamide (e.g., 3NPTCA vs. 3NPDCA) introduces stronger Cl⋯Cl interactions (3.3–3.5 Å) and alters crystal packing. Trichloro derivatives exhibit intramolecular hydrogen bonds, while dichloro analogs prioritize intermolecular chains .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) Hydrogen Bond Donors/Acceptors
3NPDCA 273.06 ~123–124 Moderate (ethanol) 1 donor, 4 acceptors
3NPTCA 287.48 376–378 Low (aqueous ethanol) 1 donor, 5 acceptors
2-Chloro-N-(4-nitrophenyl)acetamide 214.62 198–200 Low (DMF) 1 donor, 3 acceptors
N-(3-Nitrophenyl)acetamide 180.16 142–144 High (acetone) 1 donor, 3 acceptors

Key Findings :

  • Melting Points : Trichloro derivatives (e.g., 3NPTCA) exhibit higher melting points (~376°C) due to dense Cl⋯Cl packing and intramolecular hydrogen bonds. Dichloro analogs like 3NPDCA melt at lower temperatures (~123°C) .
  • Solubility: Nitro-substituted acetamides show moderate solubility in ethanol but poor solubility in water due to hydrophobic aryl groups. The absence of chlorine (e.g., N-(3-nitrophenyl)acetamide) increases solubility in polar aprotic solvents .

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